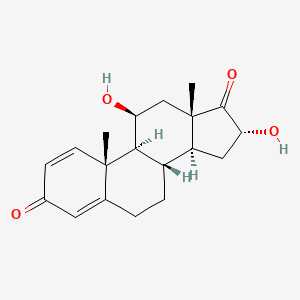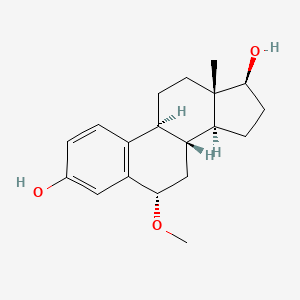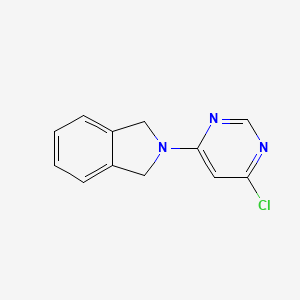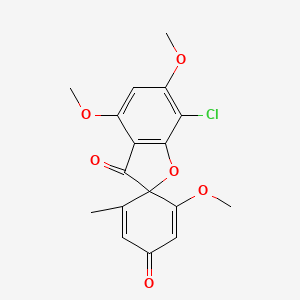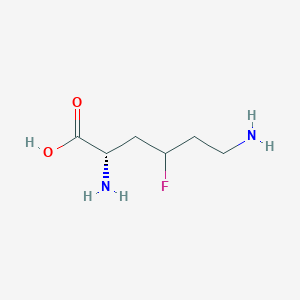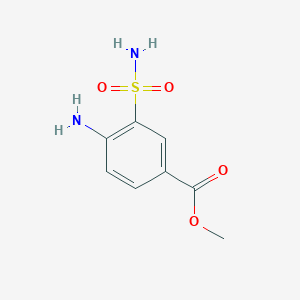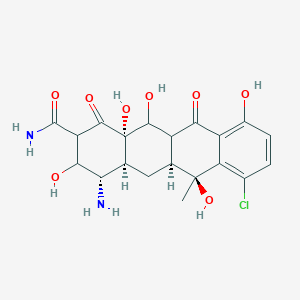
(4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide is a complex organic molecule with significant biological activity. It belongs to the tetracycline class of antibiotics, which are known for their broad-spectrum antibacterial properties. This compound is characterized by its multiple hydroxyl groups, a chlorine atom, and an amino group, which contribute to its chemical reactivity and biological function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tetracycline core: This involves the cyclization of a linear precursor to form the tetracyclic structure.
Functional group modifications: Introduction of the amino, chloro, and hydroxyl groups through various chemical reactions such as halogenation, amination, and hydroxylation.
Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound is usually carried out through fermentation processes involving genetically modified strains of Streptomyces bacteria. These bacteria are engineered to produce the compound in large quantities, which is then extracted and purified for pharmaceutical use.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide: undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Ammonia (NH₃), hydroxide ions (OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tetracycline derivatives with altered antibacterial properties.
Applications De Recherche Scientifique
(4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide: has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, including those resistant to other antibiotics.
Industry: Utilized in the production of veterinary medicines and as a feed additive to promote growth in livestock.
Mécanisme D'action
The compound exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action blocks the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracycline: A closely related compound with similar antibacterial properties but lacking the chlorine atom.
Doxycycline: Another tetracycline derivative with a different substitution pattern, leading to improved pharmacokinetic properties.
Minocycline: Known for its enhanced ability to penetrate tissues and its effectiveness against a broader range of bacteria.
Uniqueness
(4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom, in particular, enhances its antibacterial potency and spectrum of activity compared to other tetracycline derivatives.
Propriétés
Formule moléculaire |
C20H23ClN2O8 |
|---|---|
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
(4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C20H23ClN2O8/c1-19(30)5-4-6-13(22)15(26)11(18(23)29)17(28)20(6,31)16(27)9(5)14(25)10-8(24)3-2-7(21)12(10)19/h2-3,5-6,9,11,13,15-16,24,26-27,30-31H,4,22H2,1H3,(H2,23,29)/t5-,6-,9?,11?,13-,15?,16?,19-,20-/m0/s1 |
Clé InChI |
AEWBTXVSKVPUJW-CFMKLNKWSA-N |
SMILES isomérique |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(C(C(=O)[C@]3(C(C2C(=O)C4=C(C=CC(=C41)Cl)O)O)O)C(=O)N)O)N)O |
SMILES canonique |
CC1(C2CC3C(C(C(C(=O)C3(C(C2C(=O)C4=C(C=CC(=C41)Cl)O)O)O)C(=O)N)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate](/img/structure/B13407066.png)
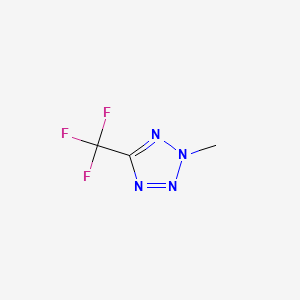
![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate](/img/structure/B13407077.png)
![3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13407080.png)
![3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile](/img/structure/B13407086.png)
![Methy (3S,8S,9S)-3-(1,1-Dimethylethyl)-8-hydroxy-13,13-dimethyl-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-12-oxa-2,5,6,10-tetraazatetradecanoic Acid Ester](/img/structure/B13407089.png)

